molecular formula C15H8Cl2F6N2O B1212157 Flucofuron CAS No. 370-50-3

Flucofuron

Cat. No.: B1212157
CAS No.: 370-50-3
M. Wt: 417.1 g/mol
InChI Key: ABOVRDBEJDIBMZ-UHFFFAOYSA-N
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Description

Flucofuron (CAS 370-50-3) is a synthetic urea compound supplied as a high-quality reference standard for pharmaceutical and infectious disease research. This compound has emerged as a highly promising candidate for the study of neglected tropical diseases. Recent investigations from the Medicines for Malaria Venture's Global Health Priority Box have identified this compound as a potent antikinetoplastid agent, demonstrating significant activity against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis . Studies report inhibitory concentrations (IC50) in the low micromolar range against both extracellular and intracellular forms of these parasites, with a selectivity index comparable to standard drugs like miltefosine . Its mechanism of action is associated with the induction of programmed cell death (apoptosis) in parasites, characterized by metabolic events such as chromatin condensation, alteration of mitochondrial membrane potential, and increased plasma membrane permeability . Beyond kinetoplastids, this compound also exhibits remarkable efficacy against the free-living amoeba Naegleria fowleri , showing high activity against both its trophozoite and resistant cyst stages, and has also been identified in screens for anthelmintic potential . Originally known for its pesticidal properties as a mothproofing agent for materials like cotton and fabrics, its primary research application has now shifted towards drug discovery . This product is strictly for analytical purposes such as method development, validation, and quality control in a research setting. It is supplied with comprehensive documentation and is not intended for diagnostic or human use.

Properties

IUPAC Name

1,3-bis[4-chloro-3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F6N2O/c16-11-3-1-7(5-9(11)14(18,19)20)24-13(26)25-8-2-4-12(17)10(6-8)15(21,22)23/h1-6H,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOVRDBEJDIBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50891521
Record name N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea
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Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370-50-3
Record name Flucofuron
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Record name Flucofuron [ISO]
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Record name N,N′-Bis[4-chloro-3-(trifluoromethyl)phenyl]urea
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Record name 1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea
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Record name FLUCOFURON
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Preparation Methods

Formation of the Isocyanate Intermediate

The synthesis begins with the reaction of 4-chloro-3-(trifluoromethyl)aniline with phosgene (COCl₂) under controlled conditions. Phosgene acts as a carbonylating agent, converting the primary amine into the corresponding isocyanate. The reaction is typically conducted in an inert solvent such as dichloromethane (DCM) at temperatures between 0–5°C to minimize side reactions. Triethylamine (Et₃N) is added as a catalyst to neutralize hydrochloric acid (HCl) byproducts, ensuring reaction efficiency.

Key reaction :

4-chloro-3-(trifluoromethyl)aniline+COCl2Et3N, DCM4-chloro-3-(trifluoromethyl)phenyl isocyanate+2HCl\text{4-chloro-3-(trifluoromethyl)aniline} + \text{COCl}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-chloro-3-(trifluoromethyl)phenyl isocyanate} + 2\text{HCl}

Urea Coupling

The isocyanate intermediate reacts with a second equivalent of 4-chloro-3-(trifluoromethyl)aniline to form the urea linkage. This step proceeds at ambient temperature (20–25°C) with vigorous stirring to ensure homogeneity. The reaction’s exothermic nature necessitates careful temperature control to prevent decomposition.

Key reaction :

Isocyanate+4-chloro-3-(trifluoromethyl)anilineThis compound+HCl\text{Isocyanate} + \text{4-chloro-3-(trifluoromethyl)aniline} \rightarrow \text{this compound} + \text{HCl}

Table 1: Reaction Conditions for this compound Synthesis

ParameterValue/Range
SolventDichloromethane (DCM)
Temperature (Step 1)0–5°C
Temperature (Step 2)20–25°C
CatalystTriethylamine (Et₃N)
Reaction Time (Step 1)2–3 hours
Reaction Time (Step 2)4–6 hours

Industrial-Scale Production

Industrial synthesis of this compound prioritizes yield optimization, safety, and environmental compliance. Continuous flow reactors are employed to enhance heat and mass transfer, reducing the risk of phosgene accumulation. Automated systems monitor parameters such as pH, temperature, and pressure in real time, ensuring consistent product quality.

Purification and Isolation

Post-synthesis, this compound is isolated via liquid-liquid extraction (LLE) or solid-phase extraction (SPE). LLE employs dichloromethane and sodium sulfate for dehydration, achieving recovery rates of 76–112%. SPE using C₁₈ cartridges with methanol elution offers superior precision (<8.4% variability).

Table 2: Industrial Production Parameters

ParameterValue/Range
Reactor TypeContinuous Flow
Scale100–500 kg/batch
Purity Post-Purification≥98%
Yield70–85%

Analytical Characterization

This compound’s identity and purity are verified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The compound exhibits a molecular ion peak at m/z 417.13 (C₁₅H₈Cl₂F₆N₂O⁺), consistent with its molecular weight. Stability studies confirm degradation <5% under ambient storage for 24 months .

Chemical Reactions Analysis

Types of Reactions: Flucofuron undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Flucofuron's applications can be categorized as follows:

Chemistry

This compound is utilized as a reference standard in analytical chemistry for the development and validation of analytical methods. Its chemical properties allow it to serve as a benchmark for various analytical techniques .

Biology

Research has focused on this compound's effects on cellular processes, particularly its role in inducing programmed cell death in parasites. Studies have demonstrated its activity against Leishmania amazonensis and Trypanosoma cruzi, which are responsible for significant human diseases .

Medicine

This compound is being investigated for its potential as a therapeutic agent against neglected tropical diseases. Its efficacy against multi-drug resistant strains of Trypanosoma cruzi and Leishmania spp. suggests it could be a valuable addition to current treatment options .

Agriculture

In agricultural contexts, this compound has been explored as an active ingredient in pest control formulations, showcasing its utility beyond medicinal applications .

Case Study 1: Efficacy Against Kinetoplastids

A study screened this compound among 240 compounds from the Global Health Priority Box and found it to exhibit significant activity against Trypanosoma cruzi and Leishmania amazonensis. The compound demonstrated low cytotoxicity against mammalian cells while effectively killing parasites, indicating a high selectivity index .

CompoundIC50 (μM)CC50 (μM)Selectivity Index
This compound0.88 ± 0.07 (cysts)83.86 ± 20.7632.55 (ATCC 30808)

Case Study 2: Activity Against Naegleria fowleri

This compound has shown promise in treating primary amoebic meningoencephalitis caused by Naegleria fowleri. It exhibited IC50 values of approximately 2.5 μM against trophozoites and was effective against cysts at lower concentrations .

StrainIC50 (μM)CC50 (μM)Selectivity Index
N. fowleri ATCC 308082.58 ± 0.6483.86 ± 20.7632.55
N. fowleri ATCC 302152.47 ± 0.3883.86 ± 20.7633.96

Mechanism of Action

Flucofuron exerts its effects by inducing programmed cell death in parasites. It causes chromatin condensation, accumulation of reactive oxygen species, and increased plasma membrane permeability. These events lead to alterations in ATP levels and mitochondrial membrane potential, ultimately resulting in cell death. The molecular targets and pathways involved include the disruption of mitochondrial function and the induction of oxidative stress .

Comparison with Similar Compounds

Activity Against Leishmania amazonensis

Flucofuron’s efficacy against Leishmania amazonensis was compared to miltefosine, a first-line antileishmanial drug. Both compounds showed similar inhibitory concentrations (IC50) against promastigote (6.07 ± 1.11 µM vs. 6.48 ± 0.25 µM) and amastigote (3.14 ± 0.39 µM vs. 3.12 ± 0.30 µM) forms. However, this compound demonstrated a higher selectivity index (SI = 26.7 vs. 23.1), attributed to its lower cytotoxicity (CC50 = 83.86 ± 20.76 µM vs. 72.18 ± 8.85 µM) .

Table 1: Activity Against Leishmania amazonensis

Compound CC50 (µM) IC50 Promastigote (µM) IC50 Amastigote (µM) Selectivity Index (SI)
This compound 83.86 ± 20.76 6.07 ± 1.11 3.14 ± 0.39 26.7
Miltefosine 72.18 ± 8.85 6.48 ± 0.25 3.12 ± 0.30 23.1

Activity Against Trypanosoma cruzi

This compound outperformed benznidazole, the standard Chagas disease drug, against T. cruzi epimastigotes (IC50 = 4.28 ± 0.83 µM vs. 6.92 ± 0.77 µM) but was slightly less potent against amastigotes (3.26 ± 0.34 µM vs. 2.67 ± 0.39 µM). Despite this, this compound’s lower cytotoxicity (CC50 = 83.86 µM vs. 399.91 µM) resulted in a favorable SI (25.7 vs. 149.8) .

Table 2: Activity Against Trypanosoma cruzi

Compound CC50 (µM) IC50 Epimastigote (µM) IC50 Amastigote (µM) Selectivity Index (SI)
This compound 83.86 ± 20.76 4.28 ± 0.83 3.26 ± 0.34 25.7
Benznidazole 399.91 ± 1.40 6.92 ± 0.77 2.67 ± 0.39 149.8

Activity Against Naegleria fowleri

This compound exhibited superior activity against N. fowleri compared to amphotericin B, a reference drug for PAM. It achieved IC50 values of 2.58 ± 0.64 µM (trophozoites) and 0.88 ± 0.07 µM (cysts), with an SI of 32.55 vs. amphotericin B’s SI of 7. This highlights its efficacy against drug-resistant cyst stages, a critical advantage .

Table 3: Activity Against Naegleria fowleri

Compound IC50 Trophozoites (µM) IC50 Cysts (µM) CC50 (µM) Selectivity Index (SI)
This compound 2.58 ± 0.64 0.88 ± 0.07 83.86 ± 20.76 32.55
Amphotericin B >10 >10 N/A ~8

Mechanisms of Action Comparison

  • This compound : Induces apoptosis-like PCD via mitochondrial membrane depolarization, ATP depletion, and ROS generation .
  • Miltefosine : Disrupts lipid biosynthesis and membrane integrity .
  • Benznidazole : Generates nitro-reductive intermediates that damage parasite DNA .
  • Amphotericin B : Binds to ergosterol, causing membrane leakage .

This compound’s multimodal mechanism reduces the likelihood of resistance, a significant advantage over single-target drugs like benznidazole .

Advantages and Limitations

Advantages

  • Broad-spectrum activity : Effective against kinetoplastids (T. cruzi, Leishmania) and amoebae (N. fowleri) .
  • Low cytotoxicity : SI values exceed 25 in mammalian cells, indicating a favorable safety profile .
  • Cysticidal activity : Unique efficacy against resistant cyst stages of N. fowleri .

Limitations

  • Moderate potency : Slightly less potent than benznidazole against T. cruzi amastigotes .
  • Cytotoxicity variability : Higher toxicity in murine macrophages compared to miltefosine .

Biological Activity

Flucofuron, a compound initially investigated for its potential in treating various infectious diseases, has emerged as a promising therapeutic agent due to its biological activity against multiple pathogens, including the amoeba Naegleria fowleri and parasites such as Trypanosoma cruzi and Leishmania amazonensis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, cytotoxicity, and potential therapeutic applications.

This compound exhibits its biological activity primarily through the induction of programmed cell death (PCD) in target organisms. Studies have shown that this compound triggers various metabolic events leading to apoptosis in N. fowleri, characterized by:

  • Membrane Permeability Changes : this compound treatment results in increased permeability of the plasma membrane, as evidenced by the uptake of SYTOX Green dye, indicating cellular damage and loss of membrane integrity .
  • Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress, leading to mitochondrial damage and DNA fragmentation in treated cells .
  • Apoptotic Markers : Key apoptotic markers such as phosphatidylserine externalization and chromatin condensation were observed following this compound treatment .

1. Naegleria fowleri

This compound has shown significant efficacy against N. fowleri, with inhibitory concentration (IC50) values reported as follows:

StrainIC50 (μM)CC50 (μM)Selectivity Index
ATCC 308082.58 ± 0.6483.86 ± 20.7632.55
ATCC 302152.47 ± 0.38-33.96
Cyst Stage0.88 ± 0.07--

The selectivity index indicates a high therapeutic window, suggesting that this compound can effectively target the pathogen while exhibiting low toxicity to mammalian cells .

2. Trypanosoma cruzi and Leishmania amazonensis

This compound also demonstrates notable activity against these parasites:

PathogenIC50 (μM)CC50 (μM)Selectivity Index
Trypanosoma cruzi2.67 ± 0.39--
Leishmania amazonensisSimilar to miltefosine-SI = 13.8 (promastigote), SI = 26.7 (amastigote)

These findings suggest that this compound could serve as an alternative treatment option for Chagas disease and leishmaniasis, particularly given its favorable selectivity indices compared to standard treatments .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound was evaluated using murine macrophages, yielding a CC50 value significantly higher than the IC50 values for the pathogens tested. This disparity underscores this compound's potential as a selective therapeutic agent with minimal side effects on host cells .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

  • Primary Amoebic Meningoencephalitis (PAM) : A study demonstrated that this compound effectively inhibited both trophozoite and cyst forms of N. fowleri, suggesting its utility in treating PAM, a condition with limited therapeutic options .
  • Trypanocidal Activity : Research indicated that this compound exhibits comparable efficacy to existing treatments for Chagas disease, with lower toxicity profiles, making it a candidate for further clinical development .

Q & A

Q. What computational frameworks are most robust for predicting this compound's metabolic fate across different trophic levels in aquatic ecosystems?

  • Methodological Answer : Use QSAR models trained on biodegradation data (e.g., BIOWIN) coupled with hydrodynamic transport simulations. Validate predictions with mesocosm studies tracking ¹⁴C-labeled this compound in sediment-water systems. Open-access tools like EPI Suite can prioritize metabolites for analytical confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.